Cefotetan

Übersicht

Beschreibung

Cefotetan ist ein semisynthetisches Cephamycin-Antibiotikum, das zur Prophylaxe und Behandlung verschiedener bakterieller Infektionen eingesetzt wird. Es wird häufig zu den Cephalosporinen der zweiten Generation gezählt und hat ein breites antibakterielles Spektrum, einschließlich Aktivität gegen anaerobe Bakterien . This compound wird intravenös oder intramuskulär verabreicht und ist hoch resistent gegen ein breites Spektrum von Beta-Lactamase-Enzymen .

Herstellungsmethoden

Die Herstellung von this compound umfasst mehrere synthetische Wege und Reaktionsbedingungen. Eine Methode beinhaltet die Reaktion des Ausgangsmaterials 7-MAC mit Chloracetylchlorid in einem organischen Lösungsmittel unter alkalischen Bedingungen, um eine Zwischenverbindung zu erhalten. Diese Zwischenverbindung wird dann mit 3,5-Dithiol-4-Isothiazol-Ameisensäure-Trisodiumsalz umgesetzt, um this compound zu erzeugen . Industrielle Produktionsmethoden beinhalten oft ähnliche Schritte, werden jedoch für höhere Ausbeute und geringere Kosten optimiert .

Wirkmechanismus

Target of Action

Cefotetan, a semisynthetic cephamycin antibiotic, primarily targets the bacterial cell wall . It binds to and inhibits the bacterial penicillin-binding proteins (PBPs), which play a crucial role in the biosynthesis of the cell wall .

Mode of Action

The bactericidal action of this compound results from the inhibition of cell wall synthesis . By binding to the PBPs, this compound prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This inhibition leads to cell wall weakening, eventually causing cell lysis and death .

Biochemical Pathways

This compound is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative microorganisms

Pharmacokinetics

This compound can be administered intravenously or intramuscularly . The volume of distribution is between 8 and 13L, similar to other cephalosporins . No accumulation is seen after repeated doses, and no metabolite has been detected in either plasma or urine . Total body clearance is 1.8 to 2.9 L/h, with renal clearance accounting for about 64 to 84% of a dose . Approximately 75% of a dose is excreted in the urine within 24 hours . The plasma elimination half-life is between 3 and 4 hours after intravenous and intramuscular doses . The half-life is considerably prolonged in patients with renal impairment (up to 10 hours) .

Result of Action

The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting cell wall synthesis, this compound causes bacterial cell lysis, effectively eliminating the bacterial infection .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the severity of illness, poor nutrition status, and failure to use vitamin K supplementation may be potential risk factors for developing hypoprothrombinemia and bleeding . More research is needed to fully understand the impact of environmental factors on this compound’s action.

Wissenschaftliche Forschungsanwendungen

Cefotetan hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien zur Beta-Lactamase-Resistenz und Antibiotikasynthese verwendet.

Biologie: this compound wird in der mikrobiologischen Forschung eingesetzt, um bakterielle Resistenzmechanismen und die Wirksamkeit neuer Antibiotika zu untersuchen.

Industrie: Es wird in der pharmazeutischen Industrie zur Entwicklung neuer Antibiotika-Formulierungen und als Standard in der Qualitätskontrolle eingesetzt

Wirkmechanismus

Die bakterizide Wirkung von this compound resultiert aus seiner Fähigkeit, die Zellwandsynthese zu hemmen. This compound bindet an und hemmt bakterielle Penicillin-bindende Proteine, die für die Biosynthese der Zellwand essentiell sind. Diese Hemmung führt zur Schwächung der bakteriellen Zellwand und verursacht schließlich Zelllyse und Tod .

Biochemische Analyse

Biochemical Properties

Cefotetan plays a significant role in biochemical reactions. It binds and inhibits bacterial penicillin-binding proteins, which are crucial for cell wall biosynthesis . This interaction disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Cellular Effects

This compound exerts various effects on cells and cellular processes. Its bactericidal action results from the inhibition of cell wall synthesis This impacts cell function by preventing the growth and multiplication of bacteria

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of cell wall synthesis. It binds and inhibits the bacterial penicillin-binding proteins, which play a crucial role in cell wall biosynthesis . This binding interaction disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a long serum half-life . No accumulation is seen after repeated doses, and no metabolite has been detected in either plasma or urine

Metabolic Pathways

This compound does not have any active metabolites . Small amounts (less than 7%) of this compound in plasma and urine may be converted to its tautomer, which has antimicrobial activity similar to the parent drug .

Vorbereitungsmethoden

The preparation of cefotetan involves several synthetic routes and reaction conditions. One method includes reacting the starting raw material 7-MAC with chloroacetyl chloride in an organic solvent under alkaline conditions to obtain an intermediate compound. This intermediate is then reacted with 3,5-dithiol-4-isothiazole formic acid trisodium salt to produce this compound . Industrial production methods often involve similar steps but are optimized for higher yield and reduced costs .

Analyse Chemischer Reaktionen

Cefotetan durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern und seine chemischen Eigenschaften beeinflussen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Cefotetan wird häufig mit anderen Cephalosporinen und verwandten Antibiotika verglichen:

Cefotaxim: Ein weiteres Cephalosporin der zweiten Generation mit einem ähnlichen antibakteriellen Spektrum, aber geringerer Aktivität gegen Anaerobier.

Ceftriaxon: Ein Cephalosporin der dritten Generation mit einem breiteren Wirkungsspektrum, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Cefuroxim: Ein Cephalosporin der zweiten Generation mit ähnlichen Einsatzgebieten, aber unterschiedlichen Resistenzprofilen

Die Besonderheit von this compound ist die zusätzliche Abdeckung von Anaerobiern, was es besonders nützlich macht bei der Behandlung von gemischten Infektionen, die anaerobe Bakterien beinhalten .

Biologische Aktivität

Cefotetan is a semisynthetic cephamycin antibiotic that exhibits a broad spectrum of antibacterial activity, particularly against various Gram-negative and Gram-positive bacteria. This article delves into its biological activity, pharmacokinetics, mechanisms of action, clinical efficacy, and associated adverse effects, supported by data tables and case studies.

This compound functions primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the biosynthesis of the bacterial cell wall. This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers, leading to bacterial lysis.

- Target : Penicillin-binding protein 3

- Organisms Affected : Primarily effective against Streptococcus pneumoniae and various other Gram-positive and Gram-negative bacteria .

Pharmacokinetics

This compound is administered intravenously or intramuscularly, with the following pharmacokinetic properties:

| Property | Value |

|---|---|

| Volume of Distribution | 10.3 - 10.4 L |

| Plasma Protein Binding | 88% |

| Half-life | Approximately 3.5 hours |

| Clearance | 1.8 L/h |

| Excretion | 51% - 81% unchanged in urine |

This compound is notable for its high resistance to a wide range of beta-lactamases, making it effective against many resistant strains .

Antimicrobial Spectrum

This compound has demonstrated significant activity against various pathogens, particularly:

- Gram-negative Bacteria : Highly effective against Enterobacteriaceae.

- Gram-positive Bacteria : Active against most clinically relevant strains.

- Anaerobes : Effective in polymicrobial infections common in intra-abdominal and gynecological settings.

However, it shows limited effectiveness against Pseudomonas aeruginosa .

Clinical Efficacy

This compound has been evaluated in multiple clinical settings:

- Intra-abdominal Infections : Achieved satisfactory clinical responses in over 90% of cases.

- Obstetric and Gynecological Infections : Effective in treating postoperative wound infections and infections in immunocompromised patients.

- Urinary Tract Infections : Comparable efficacy to other cephalosporins like cefoxitin .

Case Studies

-

Drug-Induced Immune Hemolytic Anemia (DIIHA) :

A notable case involved a postpartum woman who developed DIIHA after receiving this compound for infection prophylaxis during a cesarean section. The patient experienced severe hemolysis upon re-administration of this compound, highlighting the potential for delayed hypersensitivity reactions associated with this drug . -

Comparative Clinical Trials :

In multicenter trials comparing this compound with moxalactam, this compound showed superior efficacy in treating obstetric infections, reinforcing its role as a preferred agent in such scenarios .

Adverse Effects

While this compound is generally well-tolerated, it can cause several adverse effects:

- Hemolytic Anemia : As noted in the case study above, this compound can lead to DIIHA.

- Gastrointestinal Disturbances : Diarrhea is common; severe cases may occur.

- Allergic Reactions : Skin rashes and hypersensitivity reactions have been reported.

Patients receiving this compound should be monitored for signs of hemolysis and gastrointestinal complications .

Eigenschaften

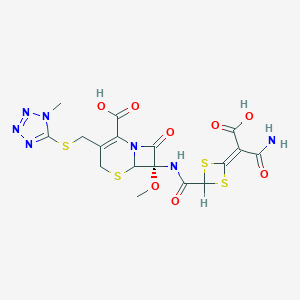

IUPAC Name |

(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t13?,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZNHPXWXCNNDU-RHBCBLIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74356-00-6 (di-hydrochloride salt) | |

| Record name | Cefotetan [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022762 | |

| Record name | Cefotetan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The bactericidal action of cefotetan results from inhibition of cell wall synthesis by binding and inhibiting the bacterial penicillin binding proteins which help in the cell wall biosynthesis. | |

| Record name | Cefotetan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

69712-56-7 | |

| Record name | Cefotetan [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefotetan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefotetan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefotetan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFOTETAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48SPP0PA9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of cefotetan?

A1: this compound exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs) in bacteria, similar to other cephamycins. [] this compound shows the greatest affinity for PBP 3 in many Gram-negative bacteria and no affinity for PBP 2. [] This binding disrupts bacterial cell wall synthesis, ultimately leading to cell death.

Q2: Does this compound have any downstream effects on cellular signaling pathways?

A2: Research has shown that this compound can bind to the human protein Raf1 kinase inhibitory protein (RKIP). [] This binding inhibits RKIP's ability to regulate the Ras/Raf1/MEK/ERK signaling pathway, potentially leading to increased ERK phosphorylation. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts don't explicitly state the molecular formula and weight, they mention this compound disodium, which is the form commonly used in formulations. The molecular formula of this compound disodium is C17H15N6Na2O7S4, and its molecular weight is 578.55 g/mol.

Q4: How stable are this compound solutions for intravenous administration?

A4: Studies have shown that this compound disodium solutions stored in PVC minibags at 4°C lose 10% of their initial concentration within 15 days, while those stored at room temperature (23°C) experience the same loss within 4 days. []

Q5: What factors can affect the stability of this compound disodium?

A5: this compound disodium is sensitive to light, high temperature, high humidity, oxygen, and pH variations. []

Q6: How is this compound eliminated from the body?

A6: this compound is primarily eliminated via the kidneys. [] In individuals with normal renal function, approximately 74.5% to 88.4% of the administered dose is recovered in the urine within 24 hours. []

Q7: Does renal function affect the pharmacokinetics of this compound?

A7: Yes, this compound's elimination half-life increases with decreasing renal function. [, ] For instance, the half-life is around 3 hours in individuals with normal renal function but increases to approximately 13 hours in patients undergoing hemodialysis. []

Q8: How does the pharmacokinetic profile of this compound compare to cefoxitin?

A8: this compound has a longer half-life (176 minutes) compared to cefoxitin (49 minutes). [] This longer half-life allows for a less frequent dosing regimen of this compound (every 12 hours) compared to cefoxitin (every 6 hours). [, ]

Q9: Has this compound been studied in clinical trials for the prevention of surgical site infections (SSIs)?

A11: Yes, several clinical trials have investigated the efficacy of this compound for surgical prophylaxis. One study found that a single 2 g dose of this compound was as effective as a standard prophylactic regimen of cefoxitin in reducing SSIs after elective, open biliary tract surgery. [] Another study found a single dose of this compound to be as effective as multiple doses of cefoxitin in preventing SSIs following appendectomy for acute nonperforated appendicitis. []

Q10: What are the known mechanisms of resistance to this compound?

A13: Resistance to this compound can be mediated by beta-lactamases, particularly those produced by Enterobacter, Citrobacter, and Serratia species. [, , ] Some beta-lactamases, especially those of Richmond-Sykes type Ia and Id, can be induced by this compound. [, ]

Q11: Are there any reported adverse effects associated with this compound?

A15: this compound has been associated with several adverse effects, including hypoprothrombinemia, bleeding episodes, and hypersensitivity reactions like anaphylaxis. [, , , ] One study reported that 1.47% of patients receiving this compound developed an increase in prothrombin time. [] this compound-induced hemolytic anemia, a rare but potentially fatal adverse effect, has also been reported. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.